molecular formula C8H4BrNO2S B1527817 6-Bromobenzo[d]thiazole-2-carboxylic acid CAS No. 1187928-32-0

6-Bromobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1527817
CAS No.: 1187928-32-0
M. Wt: 258.09 g/mol
InChI Key: AQBJCIGZRNFZBK-UHFFFAOYSA-N
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Description

“6-Bromobenzo[d]thiazole-2-carboxylic acid” is a chemical compound with the molecular formula C8H4BrNO2S . It has an average mass of 258.092 Da and a monoisotopic mass of 256.914612 Da .


Molecular Structure Analysis

The systematic name for this compound is “6-Bromo-1,3-benzothiazole-2-carboxylic acid”. The SMILES representation is c1cc2c(cc1Br)sc(n2)C(=O)O .


Physical And Chemical Properties Analysis

The compound has a density of 1.9±0.1 g/cm3, a boiling point of 433.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Formation and Analysis of Co-crystals

Studies have investigated the interactions between 6-bromobenzo[d]thiazol-2-amine and various carboxylic acids, leading to the formation of different crystalline compounds. These compounds were characterized using X-ray diffraction, infrared spectroscopy, melting point analysis, and elemental analysis, providing insights into their structural and chemical properties (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).

Structural Characterization of Organic Adducts

Further research focused on the structure of organic acid-base adducts formed from 6-bromobenzo[d]thiazol-2-amine and various organic acids. The studies highlighted the significance of hydrogen bonds and other noncovalent interactions in the supramolecular assemblies of these adducts, contributing to the understanding of their framework structures (Jin, Zhang, Wang, Tao, Zhou, Shen, Chen, Lin, & Gao, 2014).

Biological Properties of Derivatives

Research on the synthesis and biological properties of new piperidine substituted benzothiazole derivatives, including those related to 6-bromobenzo[d]thiazole-2-carboxylic acid, has shown potential antibacterial and antifungal activities. This work contributes to the development of new compounds with possible therapeutic applications (Shafi, Rajesh, & Senthilkumar, 2021).

Synthesis and Applications in Organic Chemistry

Investigations into the synthesis and applications of various bromobenzoic acids, including this compound derivatives, have led to advancements in organic synthesis. These studies have implications for creating novel chemical compounds with diverse applications in material science and pharmacology (Wang, Maguire, & Biehl, 1998).

Hydrogen-Bonded Molecular Salts

The synthesis and structure analysis of molecular salts of reduced benzothiazole derivatives with carboxylates have been explored. This research contributes to the understanding of molecular interactions and the formation of robust supramolecular motifs, essential for designing new materials and drugs (Shaibah, Sagar, Yathirajan, Cordes, Slawin, & Harrison, 2019).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “6-Bromobenzo[d]thiazole-2-carboxylic acid” are not available, it is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Properties

IUPAC Name

6-bromo-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJCIGZRNFZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696264
Record name 6-Bromo-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-32-0
Record name 6-Bromo-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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